molecular formula C25H27F3N4O2 B2805309 2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1185029-66-6

2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No. B2805309
CAS RN: 1185029-66-6
M. Wt: 472.512
InChI Key: JHMSXRPNNHATOE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a carboxamide group, a trifluoromethyl group, and a tert-butylphenyl group. These groups are common in many pharmaceutical and agrochemical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazaspiro[4.5]dec-1-ene ring, the introduction of the trifluoromethyl group, and the formation of the carboxamide group. The exact synthesis would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups around the triazaspiro[4.5]dec-1-ene ring. The presence of the trifluoromethyl group could influence the electronic properties of the molecule, potentially affecting its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The trifluoromethyl group is generally quite stable, but could potentially be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Antiviral Evaluation

New series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, including compounds structurally similar to 2-(4-tert-butylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide, have been synthesized and evaluated for their antiviral activity. These compounds were shown to possess strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating their potential as antiviral molecules. This highlights the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral drugs (Apaydın et al., 2020).

Biological Activity Evaluation

Another study synthesized and evaluated a series of triazaspiro[4.5]dec-8-ene benzylidine derivatives containing the thiazolidinone ring system for their potential as epidermal growth factor receptor inhibitors. The compounds demonstrated moderate antiproliferative activity against certain cancer cell lines, indicating their potential use in cancer treatment. This research adds to the understanding of the biological activities associated with triazaspiro[4.5]decane derivatives and their applications in drug development (Fleita et al., 2013).

Synthesis and Structural Analysis

The structural analysis of compounds related to this compound has been an area of interest. One study provided insights into the synthesis route for new spirocyclic amide derivatives and performed structural analysis through various spectroscopic techniques. This research is crucial for understanding the chemical properties and potential applications of these compounds in various biological activities (Srinivasan et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical compound, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a pharmaceutical or agrochemical compound, further studies could be conducted to optimize its properties and evaluate its efficacy .

properties

IUPAC Name

3-(4-tert-butylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27F3N4O2/c1-23(2,3)17-9-7-16(8-10-17)20-21(33)31-24(30-20)11-13-32(14-12-24)22(34)29-19-6-4-5-18(15-19)25(26,27)28/h4-10,15H,11-14H2,1-3H3,(H,29,34)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMSXRPNNHATOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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